VAP-1 Inhibition: Species-Selective Potency of N-Benzyl-2-chloro-N-ethylbenzamide
N-Benzyl-2-chloro-N-ethylbenzamide demonstrates species-selective inhibition of Vascular Adhesion Protein-1 (VAP-1), with an IC50 of 23 nM against rat VAP-1 and 180 nM against human VAP-1 [1]. This species-selectivity profile is a critical differentiator from other VAP-1 inhibitors. For context, a separate study on VAP-1 inhibitors reported that the clinically advanced compound BI-1467335 (PXS-4728A) has a human VAP-1 IC50 of 5 nM . While BI-1467335 is more potent on the human enzyme, the pronounced ~8-fold species difference (rat > human) for N-Benzyl-2-chloro-N-ethylbenzamide is a key characteristic that defines its utility in preclinical rodent models, where rat VAP-1 inhibition is the primary pharmacodynamic endpoint.
| Evidence Dimension | Inhibitory potency against VAP-1 enzyme |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM |
| Comparator Or Baseline | BI-1467335: Human VAP-1 IC50 = 5 nM; Species selectivity data not directly compared |
| Quantified Difference | N-Benzyl-2-chloro-N-ethylbenzamide is ~7.8-fold more potent against rat VAP-1 than human VAP-1, while BI-1467335 is ~36-fold more potent on human VAP-1 than N-Benzyl-2-chloro-N-ethylbenzamide on the same target. |
| Conditions | Inhibition of rat and human VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate [1]; BI-1467335 human VAP-1 inhibition in a standard enzyme assay . |
Why This Matters
This species-selectivity profile is crucial for researchers validating VAP-1 as a target in rodent models of inflammation, where high rat VAP-1 potency is essential for achieving in vivo efficacy with lower compound exposure.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913). Inhibition of rat and human VAP-1. View Source
